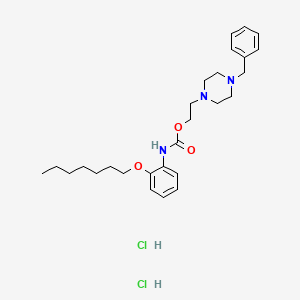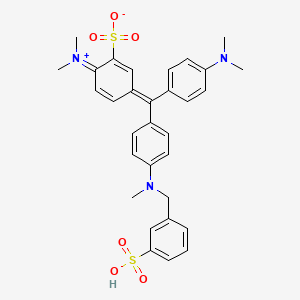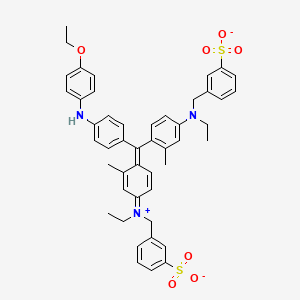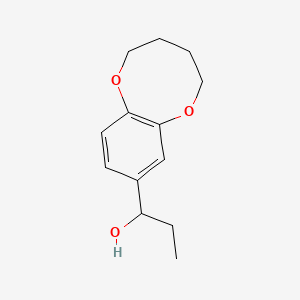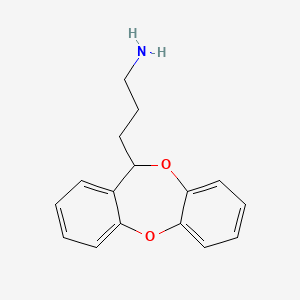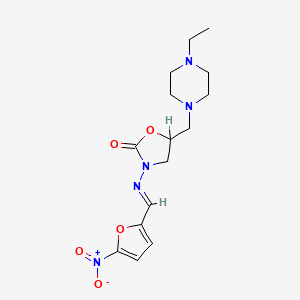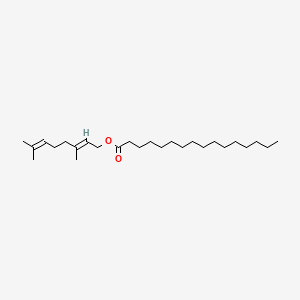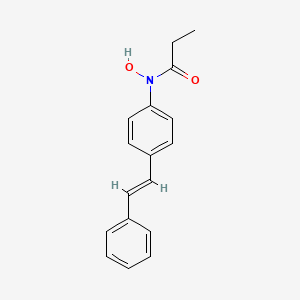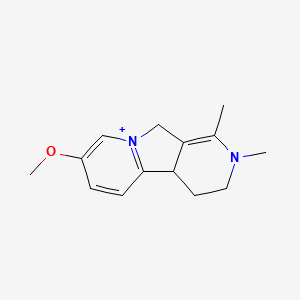
2-Methylharmalinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylharmalinium is a chemical compound that belongs to the class of alkaloids It is derived from harmaline, a naturally occurring beta-carboline alkaloid found in various plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylharmalinium typically involves the methylation of harmaline. One common method is the reaction of harmaline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar methylation process, but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Methylharmalinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to harmaline.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as quinones, reduced harmaline, and substituted harmalines.
科学的研究の応用
2-Methylharmalinium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: Studies have shown its potential as a biological probe due to its interaction with various biomolecules.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in neuropharmacology.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2-Methylharmalinium involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have various physiological effects.
類似化合物との比較
Similar Compounds
Harmaline: The parent compound from which 2-Methylharmalinium is derived.
Harmine: Another beta-carboline alkaloid with similar properties.
Tetrahydroharmine: A reduced form of harmine with distinct biological activities.
Uniqueness
This compound is unique due to its methyl group, which alters its chemical and biological properties compared to its parent compound, harmaline. This modification can enhance its stability, reactivity, and potential therapeutic effects.
特性
CAS番号 |
96792-93-7 |
|---|---|
分子式 |
C14H19N2O+ |
分子量 |
231.31 g/mol |
IUPAC名 |
7-methoxy-1,2-dimethyl-3,4,4a,10-tetrahydropyrido[4,3-a]indolizin-9-ium |
InChI |
InChI=1S/C14H19N2O/c1-10-13-9-16-8-11(17-3)4-5-14(16)12(13)6-7-15(10)2/h4-5,8,12H,6-7,9H2,1-3H3/q+1 |
InChIキー |
IOKNHSUBCMOVAO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C[N+]3=C(C2CCN1C)C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



